molecular formula C25H26FNO6 B11214832 Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214832
M. Wt: 455.5 g/mol
InChI Key: LBMFERWQIVBWDC-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, ethoxy, and fluorophenyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the various substituents. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 3,5-DIMETHYL 4-(4-ETHOXY-3-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include other dihydropyridine derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C25H26FNO6

Molecular Weight

455.5 g/mol

IUPAC Name

dimethyl 4-(4-ethoxy-3-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26FNO6/c1-5-33-21-11-8-17(12-22(21)30-2)23-19(24(28)31-3)14-27(15-20(23)25(29)32-4)13-16-6-9-18(26)10-7-16/h6-12,14-15,23H,5,13H2,1-4H3

InChI Key

LBMFERWQIVBWDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)F)C(=O)OC)OC

Origin of Product

United States

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